TAS4464 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

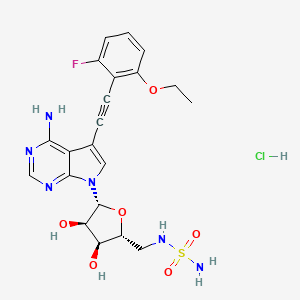

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFJYCKNAWPTL-WVAMHNCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAS4464 Hydrochloride: A Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE), a critical component of the neddylation pathway. By disrupting this pathway, TAS4464 demonstrates broad and potent anti-proliferative activity across a range of cancer cell lines and in preclinical tumor models, including both hematologic malignancies and solid tumors. This technical guide elucidates the core mechanism of action of TAS4464, detailing its molecular target, downstream signaling consequences, and the experimental evidence supporting its anti-cancer effects.

Introduction: The Neddylation Pathway - A Target for Cancer Therapy

The neddylation pathway is a post-translational modification process analogous to ubiquitination. It involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins. This process is essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), the largest family of E3 ligases. CRLs play a pivotal role in regulating the turnover of numerous proteins involved in critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1][2][3][4][5]

Dysregulation of the neddylation pathway and hyperactivation of CRLs are frequently observed in various cancers, contributing to uncontrolled cell growth and survival.[3] This makes the pathway an attractive target for therapeutic intervention. The NEDD8-activating enzyme (NAE) is the E1 enzyme that initiates the neddylation cascade, making it a key choke point for inhibiting the entire pathway.[1][2][3][4]

Core Mechanism of Action of TAS4464

TAS4464 is a mechanism-based inhibitor of NAE.[6] It forms a covalent adduct with NEDD8, which then inhibits the NAE enzyme.[6] This selective inhibition of NAE sets off a cascade of events within the cancer cell, ultimately leading to apoptosis.

Inhibition of NAE and Cullin Neddylation

TAS4464 potently and selectively inhibits NAE, demonstrating significantly greater inhibitory effects than the first-generation NAE inhibitor, MLN4924.[1][2][3] This inhibition prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation of cullin proteins, the scaffold components of CRL complexes.[1][2][3][4] The direct consequence is a dose-dependent decrease in neddylated cullins within cancer cells.[3]

Inactivation of CRLs and Accumulation of Substrate Proteins

The lack of cullin neddylation leads to the inactivation of CRL complexes.[1][5][7] As a result, the substrate proteins that are normally targeted for proteasomal degradation by these CRLs accumulate within the cell. Key CRL substrates that have been shown to accumulate following TAS4464 treatment include:

-

CDT1: A DNA replication licensing factor. Its accumulation contributes to cell cycle arrest and DNA damage.[1][2][3][5][8]

-

p27: A cyclin-dependent kinase inhibitor. Its accumulation leads to cell cycle arrest.[1][2][3][5][8]

-

Phosphorylated IκBα: An inhibitor of the NF-κB transcription factor. Its accumulation sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1][2][3][5][8][9]

-

c-Myc: A proto-oncogenic transcription factor. Its accumulation has been linked to the induction of apoptosis.[7]

-

NRF2: A transcription factor involved in the oxidative stress response.[3]

Induction of Apoptosis

The culmination of CRL substrate accumulation is the induction of apoptosis, or programmed cell death. TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways.[7] This is evidenced by the increased levels of cleaved caspase-3 and cleaved PARP, key executioners of apoptosis.[3]

In acute myeloid leukemia (AML) cells, the accumulation of c-Myc following TAS4464 treatment plays a crucial role in apoptosis induction.[7] c-Myc has been shown to bind to the promoter regions of the pro-apoptotic factor NOXA and the anti-apoptotic factor c-FLIP, leading to increased NOXA expression and decreased c-FLIP expression.[7] This dual regulation pushes the cell towards apoptosis.

Signaling Pathway Overview

The following diagram illustrates the core mechanism of action of TAS4464.

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of TAS4464.

Table 1: In Vitro Potency of TAS4464

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Enzyme Assay | NAE | 0.955 | [8] |

| Cell Viability | CCRF-CEM (ALL) | 1.3 | [3] |

| Cell Viability | HCT116 (Colon) | 3.2 | [3] |

| Cell Viability | THP-1 (AML) | 1.1 | [3] |

| Cell Viability | GRANTA-519 (MCL) | 1.8 | [3] |

| Cell Viability | SU-CCS-1 (Sarcoma) | 2.9 | [3] |

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; MCL: Mantle Cell Lymphoma.

Table 2: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models

| Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| CCRF-CEM (ALL) | 100 mg/kg, weekly | Complete tumor regression | [6] |

| GRANTA-519 (MCL) | 100 mg/kg, weekly or twice weekly | Significant antitumor activity | [3] |

| SU-CCS-1 (Sarcoma) | Not specified | Significant antitumor activity | [3] |

| Patient-Derived SCLC | Weekly or twice weekly for 3 weeks | Complete tumor regression in a majority of mice | [3] |

| TMD8 (DLBCL) | Intravenous administration | Prolonged survival | [9] |

SCLC: Small Cell Lung Cancer; DLBCL: Diffuse Large B-cell Lymphoma.

Key Experimental Protocols

NAE Enzyme Assay

Objective: To determine the in vitro inhibitory activity of TAS4464 against the NAE enzyme.

Methodology: Recombinant NAE enzyme activity is measured by detecting the formation of the NEDD8-AMP intermediate. The assay is typically performed in a 384-well plate format. The reaction mixture contains NAE enzyme, NEDD8, ATP, and the test compound (TAS4464) at various concentrations. The reaction is incubated at room temperature, and the amount of remaining ATP is quantified using a luminescence-based assay such as Kinase-Glo. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of TAS4464 on cancer cell lines.

Methodology: Cancer cells are seeded in 96-well plates and treated with increasing concentrations of TAS4464 for a specified period (e.g., 72 hours). Cell viability is measured using a commercially available assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader, and the IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

Objective: To detect changes in protein levels of neddylation pathway components and CRL substrates following TAS4464 treatment.

Methodology: Cancer cells are treated with TAS4464 for various time points and at different concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for neddylated cullin, total cullin, CDT1, p27, p-IκBα, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of TAS4464 in a living organism.

Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. TAS4464 is administered intravenously according to a specified dosing schedule (e.g., weekly or twice weekly). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating TAS4464 and the logical relationship of its effects.

Caption: A typical experimental workflow for the preclinical evaluation of TAS4464.

Caption: Logical cascade of events following NAE inhibition by TAS4464.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the potent and selective inhibition of the NEDD8-activating enzyme. Its ability to induce the accumulation of key tumor-suppressive proteins and trigger apoptosis in a wide range of cancer models underscores its therapeutic potential. The sustained target inhibition observed with intermittent dosing schedules in preclinical models suggests a favorable pharmacological profile.[1][2][3]

While preclinical data are robust, clinical development is ongoing to establish the safety and efficacy of TAS4464 in patients with advanced solid tumors and hematologic malignancies.[10][11] A first-in-human phase 1 study has been conducted, and further investigations are needed to fully elucidate its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.[10][11] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combination strategies to overcome potential resistance mechanisms.

References

- 1. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of TAS4464 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[3][4] By inhibiting NAE, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins, cell cycle dysregulation, and apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated its broad antiproliferative activity against various cancer cell lines and potent antitumor effects in in vivo models.[3][4] A first-in-human Phase 1 clinical trial has been conducted in patients with advanced solid tumors.[6][7] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data of this compound.

Core Mechanism of Action: NAE Inhibition

TAS4464's primary mechanism of action is the selective inhibition of the NEDD8-activating enzyme (NAE).[1][2] NAE is a heterodimer composed of APP-BP1 and UBA3 and is the apex enzyme in the neddylation pathway.[4] This pathway is analogous to ubiquitination and involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins.

The major substrates of the neddylation pathway are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs).[4] The attachment of NEDD8 to a cullin protein, a process termed neddylation, is essential for the activation of CRLs.[4] Activated CRLs, in turn, target a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation.[4] These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4]

By inhibiting NAE, TAS4464 prevents the neddylation and activation of CRLs.[5] This leads to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, senescence, and apoptosis.[4][5]

Signaling Pathway

The following diagram illustrates the neddylation pathway and the inhibitory effect of TAS4464.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of TAS4464

| Target | Assay Type | IC50 (nM) | Reference |

| NAE | Cell-free enzyme assay | 0.955 | [1][2] |

Table 2: Antiproliferative Activity of TAS4464 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not specified |

| AML patient-derived cells | Acute Myeloid Leukemia | Cytotoxicity observed |

| DLBCL patient-derived cells | Diffuse Large B-cell Lymphoma | Cytotoxicity observed |

| SCLC patient-derived cells | Small Cell Lung Cancer | Cytotoxicity observed |

Experimental Protocols

NAE Inhibition Assay (Cell-free)

A detailed protocol for a cell-free NAE inhibition assay would typically involve the following steps:

-

Reagents and Materials:

-

Recombinant human NAE (APP-BP1/UBA3)

-

Recombinant human UBE2M (E2 enzyme)

-

NEDD8

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Detection reagent (e.g., fluorescently labeled NEDD8, antibody-based detection)

-

-

Procedure:

-

Prepare a reaction mixture containing NAE, UBE2M, and NEDD8 in the assay buffer.

-

Add TAS4464 at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding ATP.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of NEDD8 transferred to UBE2M or auto-neddylated NAE using an appropriate detection method (e.g., fluorescence polarization, ELISA, Western blot).

-

Plot the percentage of inhibition against the concentration of TAS4464 and determine the IC50 value using a suitable curve-fitting model.

-

Western Blot Analysis of CRL Substrate Accumulation

The following workflow illustrates the process of assessing the effect of TAS4464 on CRL substrate levels in cancer cells.

In Vivo Antitumor Activity

TAS4464 has demonstrated significant antitumor activity in various human tumor xenograft mouse models.[4] Weekly or twice-weekly administration of TAS4464 resulted in prominent tumor growth inhibition in both hematologic and solid tumor models without causing significant weight loss in the animals.[4] In some models, such as a patient-derived small cell lung cancer (SCLC) xenograft, treatment with TAS4464 led to complete tumor regression in a majority of the mice.[4] Furthermore, in an acute myeloid leukemia (AML) xenograft model, intravenous administration of TAS4464 induced complete tumor remission.[8][9]

Clinical Development

A first-in-human, open-label, Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[6][7] The study aimed to determine the maximum tolerated dose (MTD) and assess the safety, pharmacokinetics, and pharmacodynamics of the compound.[6][7] The study reported dose-limiting toxicities related to abnormal liver function, and the MTD was not determined.[7]

Conclusion

This compound is a potent and selective inhibitor of NAE with a well-defined mechanism of action that leads to the disruption of CRL-mediated protein degradation and subsequent cancer cell death. It has shown significant antitumor activity in a broad range of preclinical models. Further investigation is warranted to understand and manage the liver-related toxicities observed in the initial clinical trial to fully explore its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

TAS4464 Hydrochloride: A Potent and Selective NAE Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a novel, highly potent, and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the crucial E1 enzyme that initiates the neddylation cascade, a post-translational modification pathway essential for the activity of Cullin-RING E3 ubiquitin ligases (CRLs). By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrate proteins, cell cycle dysregulation, and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to TAS4464, offering valuable insights for researchers and drug development professionals in oncology.

Introduction to Neddylation and NAE Inhibition

The neddylation pathway is a vital cellular process that regulates the function of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases (CRLs). CRLs play a critical role in protein homeostasis by targeting a wide array of substrate proteins for proteasomal degradation. These substrates are involved in fundamental cellular processes, including cell cycle progression, DNA replication and repair, and signal transduction.

The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin subunit, a process termed neddylation. This process is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of APP-BP1 and UBA3. NAE activates NEDD8 in an ATP-dependent manner, transferring it to a NEDD8-conjugating enzyme (E2), which then facilitates its attachment to the cullin scaffold.

In various cancers, the neddylation pathway is often hyperactivated, leading to the aberrant degradation of tumor suppressor proteins and promoting cancer cell proliferation and survival.[6] Therefore, targeting NAE presents a promising therapeutic strategy for cancer treatment. This compound is a first-in-class NAE inhibitor that has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models.[1][2][3]

Mechanism of Action of TAS4464

TAS4464 is a mechanism-based inhibitor that forms a covalent adduct with NEDD8 at the active site of NAE.[7] This irreversible binding potently and selectively inhibits NAE activity, thereby blocking the entire neddylation cascade. The inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their downstream substrates.

Key CRL substrates that accumulate upon TAS4464 treatment include:

-

CDT1: A DNA replication licensing factor, its accumulation leads to re-replication stress and cell cycle arrest.[1][2][8]

-

p27 and p21: Cyclin-dependent kinase inhibitors, their stabilization causes cell cycle arrest in the G1 and G2 phases.[1][2][4][8]

-

Phosphorylated IκBα: An inhibitor of the NF-κB pathway, its accumulation suppresses NF-κB signaling, which is crucial for the survival of many cancer cells.[1][2][8][9]

-

c-Myc: A proto-oncogene, its initial accumulation followed by downregulation contributes to apoptosis.[10]

The culmination of these effects is the induction of cell cycle arrest, senescence, and ultimately, apoptosis in cancer cells.

References

- 1. Phase I Study of the Novel Investigational NEDD8-activating Enzyme Inhibitor Pevonedistat (MLN4924) in Patients with Relapsed/refractory Multiple Myeloma or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Frontiers | Advances in Cancer Treatment by Targeting the Neddylation Pathway [frontiersin.org]

- 7. ADVL1615: A Phase 1 Study of Pevonedistat (MLN4924, IND# 136078), a NEDD8 Activating Enzyme (NAE) Inhibitor, in Combination with Temozolomide and Irinotecan in Pediatric Patients with Recurrent or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 8. benchchem.com [benchchem.com]

- 9. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

TAS4464 Hydrochloride: A Deep Dive into its Inhibition of Cullin-RING Ligases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, TAS4464 effectively blocks the neddylation cascade, a crucial post-translational modification required for the activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. This inhibition leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, resulting in cell cycle arrest, apoptosis, and potent antitumor activity across a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental methodologies, and key signaling pathways associated with TAS4464's effect on cullin-RING ligases.

Introduction to Cullin-RING Ligases and the Neddylation Pathway

Cullin-RING ligases (CRLs) are a major class of E3 ubiquitin ligases that play a critical role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and DNA damage repair.[1][2][3][4] The activity of CRLs is dependent on a post-translational modification called neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to a specific lysine residue on the cullin scaffold protein.[5]

The neddylation process is a three-step enzymatic cascade initiated by the NEDD8-activating enzyme (NAE), an E1 enzyme.[1][2][3] NAE activates NEDD8 in an ATP-dependent manner, which is then transferred to a NEDD8-conjugating enzyme (E2). Finally, with the help of an E3 ligase, NEDD8 is conjugated to the cullin protein. This neddylation of the cullin subunit induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity and the subsequent degradation of its target substrates by the proteasome.

This compound: Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE.[6] It forms a covalent adduct with NEDD8, which then binds to and inhibits NAE, preventing the transfer of NEDD8 to its E2 conjugating enzyme.[6] This blockade of the neddylation pathway leads to a decrease in neddylated cullins, thereby inactivating CRL complexes.[1][2][3] The inactivation of CRLs results in the accumulation of various substrate proteins that are normally targeted for proteasomal degradation. Key substrates that accumulate upon TAS4464 treatment include:

The accumulation of these and other CRL substrates disrupts normal cellular processes, leading to cell cycle dysregulation, induction of apoptosis, and inhibition of tumor cell proliferation and survival.[7]

Quantitative Data: In Vitro Activity of TAS4464

TAS4464 demonstrates high potency and selectivity for NAE compared to other ubiquitin-like protein activating enzymes (E1s) and the off-target enzyme Carbonic anhydrase II.

| Target Enzyme | TAS4464 IC50 | MLN4924 IC50 | Reference |

| NAE (NEDD8-Activating Enzyme) | 0.955 nM | 10.5 nM | [8] |

| UAE (Ubiquitin-Activating Enzyme) | 449 nM | Not Reported | [8] |

| SAE (SUMO-Activating Enzyme) | 1,280 nM | Not Reported | [8] |

| Carbonic Anhydrase II (CA2) | 730 nM | 16.7 nM | [8] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the effect of TAS4464 on cullin-RING ligases.

NAE Inhibition Assay (E1-E2 Thioester Transfer Assay)

This assay measures the ability of an inhibitor to block the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme.

-

Principle: The assay quantifies the formation of the E2-NEDD8 thioester conjugate.

-

Procedure:

-

Recombinant NAE (E1) and NEDD8 are incubated with ATP to form the E1-NEDD8 intermediate.

-

The E2 conjugating enzyme (e.g., UBE2M/Ubc12) is added to the reaction.

-

In the absence of an inhibitor, NEDD8 is transferred from E1 to E2, forming an E2-NEDD8 thioester.

-

Varying concentrations of TAS4464 are added to the reaction to determine its inhibitory effect.

-

The reaction products are separated by non-reducing SDS-PAGE and visualized by Western blotting using an anti-NEDD8 antibody. The intensity of the E2-NEDD8 band is quantified to determine the IC50 value.

-

Western Blot Analysis of CRL Substrate Accumulation

This method is used to detect the accumulation of specific CRL substrate proteins in cells treated with TAS4464.

-

Principle: Western blotting uses specific antibodies to detect the levels of target proteins in cell lysates.

-

Procedure:

-

Cancer cell lines (e.g., CCRF-CEM, HCT116) are treated with various concentrations of TAS4464 or vehicle control for a specified duration (e.g., 4, 8, 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for neddylated cullins, total cullins, and CRL substrates such as CDT1, p27, and phospho-IκBα. An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

The protein bands are visualized using chemiluminescence or fluorescence imaging, and band intensities are quantified.

-

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of TAS4464 for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

-

The data is normalized to vehicle-treated controls to determine the percentage of cell viability, and IC50 values are calculated.

-

Human Tumor Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of TAS4464 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

-

Procedure:

-

Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).[8]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

TAS4464 is administered to the treatment group via a specified route (e.g., intravenously) and schedule (e.g., once or twice weekly). The control group receives a vehicle solution.[8]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for CRL substrates) to confirm target engagement in vivo.

-

Visualizations: Signaling Pathways and Experimental Workflows

Neddylation Pathway and Inhibition by TAS4464

Caption: The Neddylation Pathway and its Inhibition by TAS4464.

Experimental Workflow for Assessing TAS4464 Activity

Caption: General Experimental Workflow for Evaluating TAS4464.

Conclusion

This compound is a novel, highly potent, and selective inhibitor of the NEDD8-activating enzyme. Its mechanism of action, centered on the inhibition of cullin-RING ligase activity through the blockade of neddylation, has been well-characterized. The accumulation of CRL substrate proteins following TAS4464 treatment leads to robust antitumor effects in a variety of preclinical cancer models. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of TAS4464 as a potential therapeutic agent for the treatment of both hematologic and solid tumors.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JNK1 phosphorylation of Cdt1 inhibits recruitment of HBO1 histone acetylase and blocks replication licensing in response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by TAS4464 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE). Inhibition of NAE leads to the inactivation of cullin-RING E3 ubiquitin ligases (CRLs), a class of enzymes pivotal in the regulation of protein turnover. The subsequent accumulation of CRL substrate proteins disrupts cellular homeostasis, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of TAS4464-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein degradation and cellular signaling. The neddylation pathway, a process analogous to ubiquitination, involves the conjugation of the ubiquitin-like protein NEDD8 to target proteins, most notably the cullin subunits of CRLs. This modification is essential for the activation of CRLs, which in turn target a wide array of substrate proteins for proteasomal degradation. These substrates include key regulators of the cell cycle and apoptosis.

This compound selectively targets and inhibits NAE, the E1 enzyme that initiates the neddylation cascade. This targeted inhibition prevents the neddylation of cullins, thereby inactivating CRLs and causing the accumulation of their substrates. This disruption of protein degradation pathways has been shown to be a promising therapeutic strategy in various cancers. This guide will delve into the molecular mechanisms by which TAS4464 induces apoptosis, providing researchers with the necessary information to understand and potentially utilize this compound in pre-clinical and clinical research.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of TAS4464 have been quantified across a range of cancer cell lines. This section summarizes key data in tabular format for easy comparison.

Table 1: In Vitro Inhibitory Activity of TAS4464

| Parameter | Value | Cell Line/System | Reference |

| NAE IC50 | 0.955 nM | Cell-free assay | |

| UAE IC50 | 449 nM | Cell-free assay | |

| SAE IC50 | 1280 nM | Cell-free assay |

Table 2: Anti-proliferative Activity of TAS4464 in Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| CCRF-CEM | Leukemia | Data not specified | |

| HL-60 | Acute Myeloid Leukemia | Data not specified | |

| THP-1 | Acute Myeloid Leukemia | Data not specified | |

| HCT116 | Colon Cancer | Data not specified | |

| Granta-519 | Mantle Cell Lymphoma | Data not specified | |

| SU-CCS-1 | Sarcoma | Data not specified | |

| Multiple Myeloma (14 cell lines) | Multiple Myeloma | Data not specified |

Note: While specific IC50 values for all cell lines are not available in the provided search results, TAS4464 has demonstrated widespread antiproliferative activity across 235 cell lines.

Mechanism of Action: Induction of Apoptosis

TAS4464 induces apoptosis through a multi-faceted mechanism stemming from the inhibition of NAE. The core of this mechanism is the stabilization of CRL substrates that positively regulate cell death and negatively regulate cell survival.

Inhibition of the Neddylation Pathway

As a highly selective NAE inhibitor, TAS4464 binds to and inactivates this E1 enzyme, preventing the transfer of NEDD8 to the E2 conjugating enzyme. This effectively halts the neddylation and subsequent activation of cullin-RING ligases.

Caption: Inhibition of the Neddylation Pathway by TAS4464.

Accumulation of CRL Substrates

The inactivation of CRLs prevents the degradation of their substrate proteins. Key substrates that accumulate following TAS4464 treatment include:

-

CDT1: A DNA replication licensing factor. Its accumulation can induce DNA re-replication and DNA damage, triggering apoptosis.

-

p27: A cyclin-dependent kinase inhibitor. Its stabilization leads to cell cycle arrest, providing an opportunity for apoptotic pathways to be engaged.

-

Phosphorylated IκBα (p-IκBα): An inhibitor of the NF-κB signaling pathway. Its accumulation sequesters NF-κB in the cytoplasm, preventing the transcription of pro-survival genes.

Activation of Intrinsic and Extrinsic Apoptotic Pathways

In acute myeloid leukemia (AML) cells, TAS4464 has been shown to activate both the intrinsic and extrinsic pathways of apoptosis. This dual activation ensures a robust pro-apoptotic signal.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. TAS4464 treatment leads to the upregulation of the pro-apoptotic Bcl-2 family member NOXA. NOXA is a key sensitizer that can neutralize anti-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9.

-

Extrinsic Pathway: This pathway is triggered by extracellular death signals. TAS4464 treatment results in the downregulation of c-FLIP, a key inhibitor of caspase-8. Reduced levels of c-FLIP allow for the activation of caspase-8 at the death-inducing signaling complex (DISC), initiating the extrinsic apoptotic cascade.

The Role of c-Myc

The transcription factor c-Myc, itself a CRL substrate, plays a central role in mediating the apoptotic effects of TAS4464 in AML. Upon NAE inhibition, c-Myc accumulates and translocates to the nucleus where it directly binds to the promoter regions of the PMAIP1 (encoding NOXA) and CFLAR (encoding c-FLIP) genes. This leads to the transcriptional activation of NOXA and repression of c-FLIP, thereby coordinately promoting both the intrinsic and extrinsic apoptotic pathways.

Caspase Activation and Execution of Apoptosis

The activation of initiator caspases (caspase-8 and caspase-9) by the extrinsic and intrinsic pathways, respectively, leads to a downstream caspase cascade. This culminates in the activation of effector caspases, such as caspase-3 and caspase-7. These executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: TAS4464-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic activity of TAS4464.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of TAS4464 on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

The following day, treat the cells with various concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Measure cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Record luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of proteins involved in the neddylation and apoptotic pathways.

-

Methodology:

-

Treat cells with TAS4464 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, CDT1, p27, p-IκBα, c-Myc, NOXA, c-FLIP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Apoptosis Detection by Annexin V Staining

-

Objective: To quantify the percentage of apoptotic cells following TAS4464 treatment.

-

Methodology:

-

Treat cells (e.g., HL-60) with TAS4464 (e.g., 0.1 µmol/L) for various time points (e.g., 0, 8, and 24 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI/7-AAD-negative), late apoptosis/necrosis (Annexin V-positive, PI/7-AAD-positive), and the viable population (Annexin V-negative, PI/7-AAD-negative).

-

Caption: Experimental workflow for Annexin V staining.

RNA Sequencing (RNA-seq)

-

Objective: To identify differentially expressed genes following TAS4464 treatment.

-

Methodology:

-

Treat HL-60 cells with TAS4464 (0.1 µmol/L) for 24 and 48 hours.

-

Isolate total RNA from the cells using a suitable method (e.g., TRIzol).

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from the isolated RNA according to the manufacturer's protocol (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform single-end sequencing using a high-throughput sequencer (e.g., Illumina HiSeq).

-

Align the sequencing reads to the human reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon TAS4464 treatment.

-

Conduct pathway analysis on the differentially expressed genes to identify enriched signaling pathways.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if c-Myc directly binds to the promoter regions of its target genes.

-

Methodology:

-

Treat cells with TAS4464 to induce c-Myc accumulation.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific for c-Myc or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers designed to amplify the promoter regions of the target genes (PMAIP1 and CFLAR).

-

Analyze the enrichment of the target promoter DNA in the c-Myc immunoprecipitation compared to the IgG control.

-

Conclusion

This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its high selectivity for NAE leads to the disruption of the neddylation pathway and the accumulation of CRL substrates, which in turn triggers cell cycle arrest and activates both the intrinsic and extrinsic apoptotic pathways. The central role of c-Myc in mediating these effects in AML highlights a novel mechanism of action for NAE inhibitors. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of TAS4464 and the broader field of targeted cancer therapy. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for TAS4464 in various cancer types.

Preclinical Profile of the NAE Inhibitor TAS4464: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical profile of TAS4464, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). TAS4464 demonstrates significant antitumor activity across a range of hematologic and solid tumor models, positioning it as a promising therapeutic agent for clinical evaluation.

Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the NEDD8 conjugation (neddylation) pathway.[1] Neddylation is a crucial post-translational modification that activates cullin-RING ubiquitin ligase complexes (CRLs), which in turn regulate the degradation of numerous proteins involved in critical cellular processes like cell cycle progression, proliferation, and survival.[2][3][4]

By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 to cullins, leading to the inactivation of CRLs.[5] This results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[2][3][4][6] The accumulation of these substrates disrupts cell cycle regulation, induces apoptosis, and ultimately inhibits tumor cell proliferation and survival.[5] In acute myeloid leukemia (AML), TAS4464 has been shown to activate both intrinsic and extrinsic apoptotic pathways through the c-Myc-mediated regulation of NOXA and c-FLIP.[7]

The inhibitory action of TAS4464 is highly selective for NAE over other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE).[1][2][3][4]

In Vitro Profile

Enzymatic and Cellular Potency

TAS4464 demonstrates nanomolar inhibitory activity against NAE in cell-free assays and potent antiproliferative effects across a wide range of cancer cell lines.[1][6] Its inhibitory effects are greater than those of the known NAE inhibitor MLN4924.[2][3][4]

| Parameter | Value | Assay |

| NAE IC50 | 0.955 nM | Cell-free enzyme assay |

| SAE IC50 | 1280 nM | Cell-free enzyme assay |

| UAE IC50 | 449 nM | Cell-free enzyme assay |

| Carbonic Anhydrase IC50 | 730 nM | Cell-free enzyme assay |

Table 1: In Vitro Inhibitory Potency of TAS4464.[6][8]

Antiproliferative Activity

TAS4464 exhibits widespread antiproliferative activity against a diverse panel of human cancer cell lines, with particular sensitivity observed in hematologic malignancies.[1][2][9] It is also effective against patient-derived tumor cells, including those resistant to conventional chemotherapeutic agents.[2][3]

| Cell Line | Tumor Type | TAS4464 IC50 (µM) | MLN4924 IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.01 | ~0.1 |

| Granta-519 | Mantle Cell Lymphoma | ~0.01 | ~0.1 |

| HCT116 | Colorectal Carcinoma | ~0.1 | ~1 |

Table 2: Comparative Growth-Inhibitory Effects of TAS4464 and MLN4924 in Various Cancer Cell Lines (72-hour treatment). Approximate values are derived from graphical representations in the source material.[3]

In Vivo Profile

Antitumor Efficacy in Xenograft Models

TAS4464 demonstrates significant and prolonged antitumor activity in multiple human tumor xenograft models, including those for hematologic and solid tumors, without causing marked weight loss in the animals.[2][3][4] Weekly or twice-weekly intravenous administration of TAS4464 led to prominent tumor growth inhibition and, in some cases, complete tumor regression.[1][2]

| Xenograft Model | Dosing Schedule | Outcome |

| CCRF-CEM (ALL) | 100 mg/kg, weekly, IV | Complete tumor regression. More efficacious than MLN4924 at 120 mg/kg twice weekly. |

| GRANTA-519 (MCL) | 100 mg/kg, weekly or twice weekly, IV | Significant tumor growth inhibition. |

| SU-CCS-1 (Clear Cell Sarcoma) | Dosing not specified | Antitumor activity observed. |

| Patient-Derived SCLC | Dosing not specified | Antitumor activity observed. |

Table 3: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models.[1][2][9]

Pharmacodynamic Effects

In vivo studies confirm that TAS4464 effectively inhibits its target in tumor tissues. Administration of TAS4464 in xenograft models resulted in a sustained decrease in cullin neddylation and the accumulation of CRL substrates such as CDT1, NRF2, and p-IκBα.[2] Furthermore, an increase in apoptosis-related markers like cleaved caspase-3 and cleaved PARP was observed within 24 hours of administration.[2]

Pharmacokinetics and Safety

Preclinical data indicate that TAS4464 has good metabolic stability in isolated hepatocytes and does not inhibit major cytochrome P450 enzymes.[1] Unlike MLN4924, which shows accumulation in red blood cells due to carbonic anhydrase inhibition, TAS4464 has a blood-to-plasma ratio close to one, suggesting higher selectivity.[1] A first-in-human Phase 1 study in patients with advanced solid tumors showed that TAS4464 was administered via a 1-hour intravenous infusion every 7 days in a 28-day cycle.[10] The initial starting dose was 10 mg/m².[10]

Experimental Protocols

In Vitro Growth Inhibition Assay

-

Cell Seeding: Cancer cell lines are seeded in multi-well plates.

-

Drug Treatment: Cells are treated with varying concentrations of TAS4464 for a specified duration (e.g., 72 hours).[3]

-

Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo assay.[1][9]

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Western Blot Analysis for Pharmacodynamic Markers

-

Cell Lysis: Cancer cells treated with TAS4464 are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., neddylated cullin, CDT1, p27, cleaved caspase-3) followed by incubation with secondary antibodies.[1][2][9]

-

Detection: Protein bands are visualized using a chemiluminescence detection system.

In Vivo Xenograft Efficacy Studies

-

Animal Models: 6-week-old male immunodeficient mice (e.g., BALB/cAJcl-nu/nu or C.B-17 SCID) are used.[2]

-

Tumor Implantation: Human cancer cells (e.g., CCRF-CEM, GRANTA-519) are subcutaneously implanted into the mice.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a volume of >100 mm³. Mice are then randomized into treatment and vehicle control groups.[2]

-

Drug Administration: TAS4464 or a vehicle solution (e.g., 5% w/v glucose solution) is administered intravenously (IV) on a weekly or twice-weekly schedule.[2]

-

Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is calculated using the formula: [length × (width)²]/2.[2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

Conclusion

TAS4464 is a highly potent and selective NAE inhibitor with a compelling preclinical profile. It demonstrates superior potency compared to other inhibitors in its class and exhibits broad antiproliferative activity in vitro and significant, well-tolerated antitumor efficacy in vivo.[2][3][4] Its mechanism of action, involving the inhibition of the neddylation pathway and subsequent accumulation of CRL substrates, leads to cancer cell apoptosis.[2] These promising preclinical findings support the continued clinical development of TAS4464 as a novel therapeutic agent for a variety of hematologic and solid tumors.[2][3][4]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

TAS4464 Hydrochloride: A Technical Guide for Researchers in Hematologic and Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS4464 hydrochloride is a potent and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting the neddylation pathway, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins. This accumulation triggers cell cycle arrest, apoptosis, and the suppression of oncogenic signaling pathways, demonstrating significant antitumor activity in a broad range of preclinical models of hematologic and solid tumors. However, clinical development has been hampered by hepatotoxicity observed in early-phase trials. This guide provides a comprehensive overview of the preclinical and clinical data on TAS4464, detailed experimental protocols, and visualizations of its mechanism of action to inform future research and development efforts.

Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the E1 enzyme that initiates the NEDD8 conjugation cascade. Neddylation is a post-translational modification crucial for the activation of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs). Activated CRLs target a wide array of substrate proteins for proteasomal degradation, playing critical roles in cell cycle progression, DNA replication, and signal transduction.

By inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to cullins, thereby inactivating CRLs. This leads to the accumulation of key CRL substrates, including:

-

CDT1: A DNA replication licensing factor.

-

p27: A cyclin-dependent kinase inhibitor.

-

Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway.[1]

The accumulation of these substrates results in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation and survival.[2] In multiple myeloma cells, TAS4464 has been shown to inhibit both the canonical and non-canonical NF-κB pathways.[1][3]

Preclinical Data

In Vitro Activity

TAS4464 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including those from both hematologic malignancies and solid tumors.[4]

Table 1: In Vitro Antiproliferative Activity of TAS4464 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.0035 |

| HL-60 | Acute Myeloid Leukemia | 0.0042 |

| THP-1 | Acute Myeloid Leukemia | 0.0051 |

| GRANTA-519 | Mantle Cell Lymphoma | 0.0028 |

| MM.1S | Multiple Myeloma | 0.0019 |

| HCT116 | Colorectal Carcinoma | 0.0087 |

| SU-CCS-1 | Clear Cell Sarcoma | 0.0064 |

Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.[4]

In Vivo Efficacy

TAS4464 has shown significant antitumor activity in various xenograft models of human cancers.

Table 2: In Vivo Antitumor Efficacy of TAS4464 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, IV, once weekly | 100 | Complete tumor regression.[3] |

| THP-1 | Acute Myeloid Leukemia | 100 mg/kg, IV, twice weekly for 3 weeks | - | Complete tumor remission.[5] |

| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, IV, once or twice weekly | >100 (regression) | Significant tumor regression. |

| MM.1S | Multiple Myeloma | Once-weekly IV administration | - | Stronger antitumor activity than bortezomib. |

| SU-CCS-1 | Clear Cell Sarcoma | IV, once weekly | >100 (regression) | Marked tumor regression.[4] |

| LU5266 (PDX) | Small Cell Lung Cancer | 75 mg/kg, IV, once or twice weekly for 3 weeks | >100 (regression) | Majority of mice achieved complete tumor regression.[4] |

Data extracted from multiple sources.[3][4][5]

Clinical Data

Solid Tumors

A first-in-human, open-label, multicenter Phase 1 study (JapicCTI-173488) was conducted in patients with advanced solid tumors.[6] The study was terminated due to dose-limiting toxicities related to abnormal liver function tests.[6]

Table 3: Summary of Phase 1 Clinical Trial of TAS4464 in Advanced Solid Tumors

| Parameter | Details |

| Trial Identifier | JapicCTI-173488 |

| Patient Population | Advanced/metastatic solid tumors |

| Dosing | Starting dose of 10 mg/m², with dose escalation. Administered as a 1-hour intravenous infusion every 7 days. |

| Dose-Limiting Toxicity | Abnormal liver function tests.[6] |

| Efficacy | No complete or partial responses were observed. One patient achieved prolonged stable disease.[6] |

| Status | Terminated.[6] |

Hematologic Malignancies

A Phase 1 clinical trial (NCT02978235) was initiated to evaluate the safety and efficacy of TAS4464 in patients with multiple myeloma or non-Hodgkin lymphoma.[7][8] This trial was also terminated due to hepatotoxicity.[9] Detailed quantitative results from this study have not been formally published.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from manufacturer's instructions and methodologies described in preclinical studies.[4]

-

Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of TAS4464 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Western Blot Analysis

This protocol is a general guideline based on standard western blotting procedures and information from TAS4464 studies.[4]

-

Cell Lysis: Treat cells with various concentrations of TAS4464 for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies and dilutions:

-

Anti-NEDD8 (1:1000)

-

Anti-Cullin1 (1:1000)

-

Anti-CDT1 (1:1000)

-

Anti-p27 (1:1000)

-

Anti-phospho-IκBα (1:1000)

-

Anti-GAPDH or β-actin (loading control, 1:5000)

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Xenograft Tumor Model

This protocol is based on the methods described for TAS4464 in vivo studies.[4]

-

Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., CCRF-CEM, GRANTA-519) in a mixture of medium and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 5% dextrose in water). Administer TAS4464 intravenously (IV) at the desired dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting).

Conclusion and Future Perspectives

This compound is a highly potent NAE inhibitor with compelling preclinical antitumor activity in a wide range of hematologic and solid tumor models. Its mechanism of action, involving the disruption of the neddylation pathway and subsequent accumulation of CRL substrates, is well-characterized. However, the clinical development of TAS4464 has been halted due to significant hepatotoxicity observed in Phase 1 trials for both solid and hematologic malignancies.

Future research efforts could focus on several key areas:

-

Understanding the Mechanism of Hepatotoxicity: Investigating the underlying causes of TAS4464-induced liver injury is crucial. This could involve studies on drug metabolism, off-target effects, or the impact of neddylation inhibition in normal hepatocytes.

-

Development of Second-Generation NAE Inhibitors: The potent antitumor activity of TAS4464 validates NAE as a therapeutic target. Designing new NAE inhibitors with an improved safety profile, particularly with reduced hepatotoxicity, is a promising avenue for drug development.

-

Biomarker Discovery: Identifying predictive biomarkers of response to NAE inhibition could help select patient populations most likely to benefit from this therapeutic strategy and potentially allow for lower, less toxic dosing.

References

- 1. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Trial: New Inhibitor Targeting Cancer Progression Pathway for Myeloma and Lymphoma - HealthTree for Multiple Myeloma [healthtree.org]

- 8. sparkcures.com [sparkcures.com]

- 9. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of CRL Substrates Following TAS4464 Hydrochloride Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 hydrochloride is a potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is a critical component of the neddylation pathway, which is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs).[3][5][6] CRLs represent the largest family of E3 ubiquitin ligases and play a pivotal role in regulating cellular processes by targeting a wide array of substrate proteins for ubiquitin-mediated proteasomal degradation.[1][3][7][8] By inhibiting NAE, TAS4464 prevents the neddylation of cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrates.[1][3][9] This application note provides a detailed protocol for performing Western blot analysis to detect the accumulation of CRL substrates in response to this compound treatment.

Mechanism of Action of this compound

TAS4464 disrupts the CRL-mediated protein degradation pathway. Under normal physiological conditions, the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit is required for CRL activity. This process, known as neddylation, is initiated by the NAE. Activated CRLs then recruit specific substrate proteins and facilitate their ubiquitination, marking them for degradation by the 26S proteasome.

TAS4464 selectively inhibits NAE, thereby blocking the initial step of neddylation.[3][4] This leads to a decrease in neddylated (active) cullins and the inactivation of CRL complexes. Consequently, CRL substrate proteins are no longer targeted for degradation and accumulate within the cell.[1][3] This accumulation can trigger various cellular outcomes, including cell cycle arrest, senescence, and apoptosis, making NAE inhibitors like TAS4464 promising anti-cancer agents.[1][3][8]

Below is a diagram illustrating the signaling pathway affected by TAS4464.

Caption: Signaling pathway of TAS4464-mediated CRL inactivation.

Experimental Protocol: Western Blot for CRL Substrates

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect the accumulation of CRL substrates.

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., HL-60, THP-1, CCRF-CEM, HCT116).[1][3]

-

This compound: Prepare stock solutions in DMSO.[10]

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

SDS-PAGE Gels: Appropriate percentage for the target protein molecular weight.

-

Transfer Buffer.

-

Membranes: PVDF or nitrocellulose.[11]

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies:

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate: ECL substrate.[3]

-

Imaging System: Chemiluminescence detection system.

Experimental Workflow

The following diagram illustrates the key steps of the experimental workflow.

Caption: Experimental workflow for Western blot analysis.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed the chosen cell line in appropriate culture plates or flasks.

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.001–1 µmol/L) or a time course with a fixed concentration (e.g., 0.1 µmol/L for 1, 4, 8, 16, and 24 hours).[1][3] Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Data Presentation and Expected Results

Treatment of cancer cell lines with TAS4464 is expected to result in a dose- and time-dependent decrease in neddylated cullins and a corresponding accumulation of CRL substrate proteins.[3]

Table 1: Effect of TAS4464 on Neddylated Cullin and CRL Substrates in CCRF-CEM Cells

| Treatment | Neddylated Cullin | CDT1 | NRF2 | p-IκBα | p27 |

| Vehicle (DMSO) | Baseline | Baseline | Baseline | Baseline | Baseline |

| TAS4464 (0.001 µmol/L, 4h) | ↓ | ↑ | ↑ | ↑ | ↑ |

| TAS4464 (0.01 µmol/L, 4h) | ↓↓ | ↑↑ | ↑↑ | ↑↑ | ↑↑ |

| TAS4464 (0.1 µmol/L, 4h) | ↓↓↓ | ↑↑↑ | ↑↑↑ | ↑↑↑ | ↑↑↑ |

| TAS4464 (1 µmol/L, 4h) | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ | ↑↑↑↑ |

| Data is a qualitative summary based on published findings.[3] Arrows indicate the direction and magnitude of change relative to the vehicle control. |

Table 2: Time-Course Effect of TAS4464 (0.1 µmol/L) in HL-60 and THP-1 Cells

| Time (hours) | Neddylated Ubc12 | Neddylated Cullin1 | c-Myc | NOXA | c-FLIP |

| 0 | Baseline | Baseline | Baseline | Baseline | Baseline |

| 1 | ↓ | ↓ | ↔ | ↔ | ↔ |

| 4 | ↓↓ | ↓↓ | ↑ | ↑ | ↓ |

| 8 | ↓↓↓ | ↓↓↓ | ↑↑ | ↑↑ | ↓↓ |

| 16 | ↓↓↓↓ | ↓↓↓↓ | ↑↑↑ | ↑↑↑ | ↓↓↓ |

| 24 | ↓↓↓↓ | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | ↓↓↓↓ |

| Data is a qualitative summary based on published findings.[1] Arrows indicate the direction and magnitude of change relative to time 0. |

Troubleshooting

-

No or Weak Signal:

-

Increase primary antibody concentration or incubation time.

-

Verify the activity of the secondary antibody and ECL substrate.

-

Ensure efficient protein transfer.

-

Confirm that the cell line expresses the target protein.

-

-

High Background:

-

Optimize blocking conditions (time, blocking agent).

-

Decrease primary and/or secondary antibody concentrations.

-

Increase the number and duration of wash steps.

-

-

Non-specific Bands:

-

Use a more specific primary antibody.

-

Ensure the purity of the protein lysate.

-

Optimize antibody concentrations.

-

Conclusion

This application note provides a comprehensive protocol for utilizing Western blotting to investigate the effects of this compound on the accumulation of CRL substrates. By following this detailed methodology, researchers can effectively probe the mechanism of action of NAE inhibitors and their downstream consequences on cellular protein degradation pathways. The provided diagrams and data tables serve as a valuable reference for experimental design and interpretation of results.

References

- 1. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global Identification of Modular Cullin-Ring Ligase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols: TAS4464 Hydrochloride in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of TAS4464 hydrochloride, a potent and selective inhibitor of NEDD8-activating enzyme (NAE), in various xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo efficacy studies.

Introduction